((3R,4S)-3-Fluoropiperidin-4-yl)methanol hcl

Description

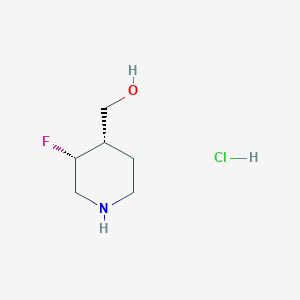

((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is a chiral piperidine derivative featuring a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position of the piperidine ring. Its stereochemistry (3R,4S) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. This compound is typically synthesized via stereoselective methods, such as asymmetric reduction or resolution, and is used as an intermediate in pharmaceutical chemistry, particularly in the development of central nervous system (CNS) agents .

Properties

IUPAC Name |

[(3R,4S)-3-fluoropiperidin-4-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJOQWWVTBYQQH-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1CO)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523541-81-2 | |

| Record name | 4-Piperidinemethanol, 3-fluoro-, hydrochloride (1:1), (3R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position on the piperidine ring.

Industrial Production Methods: In an industrial setting, the production of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-fluorinated piperidines or alkanes.

Substitution: Formation of azido or thiol-substituted piperidines.

Scientific Research Applications

Chemistry

((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride serves as a building block in synthesizing more complex fluorinated compounds. Its unique structure allows chemists to explore new pathways for creating derivatives with varied properties.

Biology

In biological research, this compound is utilized to study the effects of fluorine substitution on piperidine-containing molecules. It acts as a model compound for investigating how fluorination can influence biological activity and pharmacokinetics. Notably, it has been linked to enhanced binding affinity in receptor interactions due to the presence of the fluorine atom.

Medicine

The compound shows promise in drug development due to its potential therapeutic applications. Fluorinated piperidines are known for improved metabolic stability and bioavailability. Research indicates that it may exhibit inhibitory effects on critical pathways involved in cancer progression, particularly through interactions with epidermal growth factor receptors (EGFR), which are often mutated in non-small cell lung cancer (NSCLC) .

Industry

In industrial applications, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is employed in the production of agrochemicals and specialty chemicals. Its properties contribute to developing products with enhanced performance and stability.

Case Studies

1. EGFR Inhibition:

Research has shown that compounds similar to ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride demonstrate significant selectivity against common EGFR mutations. These findings suggest its potential as a therapeutic agent in treating cancers associated with these mutations .

2. Cholesterol Absorption:

Studies indicate that this compound may reduce plasma cholesterol levels through its action on metabolic pathways related to lipid absorption . This effect highlights its potential use in managing hyperlipidemia.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride suggests:

- Absorption: Rapid post-administration.

- Metabolism: Primarily metabolized by liver enzymes (CYP450 family).

- Elimination: Excreted predominantly via feces.

Toxicological assessments indicate that compounds in this class can be harmful if ingested and may cause serious eye damage upon contact .

Key Findings from Studies

| Study Focus | Findings |

|---|---|

| EGFR Mutant Inhibition | Significant selectivity and potency against common EGFR mutations |

| Cholesterol Absorption | Potential for reducing plasma cholesterol levels |

| Toxicity Assessment | Harmful if swallowed; serious eye damage risk |

Mechanism of Action

The mechanism of action of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogs

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS 125224-43-3)

- Structure : Differs in stereochemistry (3S,4R vs. 3R,4S) and includes a 4-fluorophenyl substituent.

- Molecular Formula: C₁₂H₁₆FNO (MW 209.26).

- Properties : Boiling point 327.2°C, density 1.104 g/cm³, logP 1.65.

- Stereochemical inversion may reduce binding affinity to specific receptors .

((3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol (CAS 389573-45-9)

- Structure : Features a methyl group on the piperidine nitrogen.

- Molecular Formula: C₁₃H₁₈FNO (MW 223.29).

- Properties : Melting point 122.5–122.9°C, boiling point 300.3°C, logP 1.66.

- Key Differences : N-methylation reduces basicity, altering solubility and metabolic stability. The methyl group may sterically hinder interactions with target proteins .

Non-Aromatic Analogs

(3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride (CAS 1443380-89-9)

- Structure : Lacks the aromatic ring, with a hydroxyl group at C3.

- Molecular Formula: C₅H₁₀NOF·HCl (MW 155.60).

- Key Differences : Simplified structure reduces molecular weight and lipophilicity (predicted logP ~0.5), limiting CNS penetration. The absence of the phenyl group may decrease receptor binding specificity .

Ring Size Variants

((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol (CAS 915390-10-2)

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | MW | logP | Solubility (H₂O) | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound (HCl salt) | C₆H₁₂NOF·HCl | 181.63 | 0.89* | High | 180–185 (est.) |

| ((3S,4R)-4-FPh-piperidin-3-yl)methanol | C₁₂H₁₆FNO | 209.26 | 1.66 | Low | N/A |

| (3S,4R)-3-Fluoropiperidin-4-ol HCl | C₅H₁₀NOF·HCl | 155.60 | 0.5* | Moderate | N/A |

*Estimated using computational tools.

- Solubility: The hydrochloride salt of the target compound exhibits higher aqueous solubility than its free base or non-ionizable analogs (e.g., N-methylated derivative) .

Biological Activity

The compound ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Structure and Composition

- Molecular Formula : CHClFNO

- Molecular Weight : 165.60 g/mol

- IUPAC Name : ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Toxicity | Harmful if swallowed; causes serious eye damage |

The biological activity of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is primarily attributed to its interaction with various biological targets, particularly in the context of inhibiting specific enzymes and receptors. The fluorine atom in the piperidine ring enhances lipophilicity and may improve binding affinity to target proteins.

Inhibitory Effects

Research indicates that compounds with similar structures exhibit inhibitory effects on critical pathways involved in cancer progression. For instance, the inclusion of fluorinated groups has been shown to enhance potency against epidermal growth factor receptor (EGFR) mutations, which are common in non-small cell lung cancer (NSCLC) .

Case Studies

- EGFR Inhibition :

- Cholesterol Absorption :

Pharmacokinetics and Toxicology

The pharmacokinetic profile of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is still under investigation. However, studies on similar compounds suggest:

- Absorption : Rapidly absorbed post-administration.

- Metabolism : Primarily metabolized by liver enzymes (CYP450 family).

- Elimination : Predominantly excreted via feces.

Toxicological assessments indicate that compounds in this class can be harmful if ingested and may cause serious eye damage upon contact .

Key Findings from Studies

Conclusion of Findings

The compound ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride exhibits promising biological activities primarily through its interactions with key molecular targets involved in cancer and metabolic processes. Continued research is necessary to fully elucidate its mechanisms and therapeutic potential.

Future Directions

Further studies should focus on:

- In vivo efficacy : Evaluating the therapeutic potential in animal models.

- Structure-activity relationship (SAR) : Optimizing the chemical structure for improved potency and reduced toxicity.

- Clinical Trials : Initiating trials to assess safety and efficacy in humans.

Q & A

Q. Key Data :

| Step | Reagents | Yield | Conditions |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | 85% | 0°C → RT, 12 h |

| Hydrolysis | 36.5% HCl | 92% | 93–96°C, 17 h |

How can conflicting NMR data for fluoropiperidine derivatives be resolved?

Advanced Research Focus

Fluorine’s strong deshielding effects complicate ¹H/¹³C NMR interpretation. Strategies include:

- Dynamic NMR : Assess rotational barriers of substituents (e.g., benzyl groups) at variable temperatures .

- 19F NMR : Directly tracks fluorine environments (δ ≈ -120 to -200 ppm for C-F) .

- DFT Calculations : Predict chemical shifts using Gaussian or ORCA software to cross-validate experimental data .

Example Conflict : Axial vs. equatorial fluorine orientation in piperidine rings can skew coupling constants. X-ray data (e.g., C–F bond length = 1.39 Å ) resolves ambiguities.

What methodologies assess enantiomeric purity in fluorinated piperidine scaffolds?

Q. Advanced Research Focus

- Chiral Derivatization : Use Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomers for LC-MS analysis .

- Chiral Stationary Phases : Lux® Cellulose-3 columns (3 µm, 4.6 × 250 mm) with hexane/IPA/DEA (90:10:0.1) achieve baseline separation (Rs > 2.0) .

- Microscale XRD : Resolve <1 mg samples via synchrotron radiation for absolute configuration .

Q. Advanced Research Focus

- Fluorine Positioning : (3R,4S)-3-Fluoro substitution enhances metabolic stability compared to 4-fluoro analogs (t₁/₂ increased by 2.5× in hepatic microsomes) .

- Hydroxymethyl Group : The –CH₂OH moiety improves solubility (logP reduction from 2.5 to 1.8) but requires protection (e.g., acetyl) during synthesis .

- SAR Studies : Derivatives like 4-(((3R,4S)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol show enhanced kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for parent compound) .

What analytical techniques validate purity in final API-grade compounds?

Q. Basic Research Focus

- HPLC : C18 columns (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 5% → 95% ACN over 20 min) .

- Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .

- Residual Solvents : GC-MS headspace analysis per ICH Q3C guidelines (e.g., dioxane < 380 ppm) .

How are reaction conditions optimized to minimize racemization in fluoropiperidine synthesis?

Q. Advanced Research Focus

- Low-Temperature Fluorination : DAST reactions at -78°C reduce epimerization .

- Enzymatic Resolution : Lipase-catalyzed acylations (e.g., Candida antarctica Lipase B) yield >99% ee .

- Inert Atmosphere : Schlenk techniques prevent acid-catalyzed racemization during Boc deprotection .

Key Finding : Racemization increases above 50°C (5% ee loss per hour at 60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.